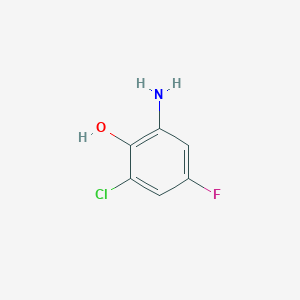

2-Amino-6-chloro-4-fluorophenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFPHRGHKUGEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Chloro 4 Fluorophenol and Its Precursors

Established Reaction Pathways

Reduction of Nitro-Precursors

A primary and widely utilized method for synthesizing 2-Amino-6-chloro-4-fluorophenol involves the reduction of a nitro-precursor, typically 2-Chloro-4-fluoro-6-nitrophenol. This transformation from a nitro group to an amino group is a critical step and can be accomplished through several reductive techniques.

Catalytic hydrogenation is a prominent method for the reduction of nitro compounds. wikipedia.org This process involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently employed catalyst for this purpose due to its high activity and selectivity. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out by suspending the nitro-precursor and the Pd/C catalyst in a suitable solvent and exposing the mixture to hydrogen gas, often under pressure. researchgate.net The palladium on the carbon support facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding amine. masterorganicchemistry.com

Another established approach for the reduction of the nitro group is the use of metals in an acidic medium. A classic example is the reduction of nitroarenes using iron (Fe) powder in the presence of an acid, such as hydrochloric acid. prepchem.com This method, known for its cost-effectiveness, involves the gradual addition of the nitro-precursor to a heated mixture of iron filings and acidified water. prepchem.com The iron acts as the reducing agent, being oxidized in the process while the nitro group is reduced to an amino group.

Table 1: Comparison of Reduction Methods for Nitro-Precursors

| Method | Reagents | Typical Conditions | Advantages |

| Catalytic Hydrogenation | 2-Chloro-4-fluoro-6-nitrophenol, H₂, Pd/C | Pressurized H₂ atmosphere, various solvents (e.g., methanol (B129727), ethanol) | High selectivity, clean reaction |

| Metal-mediated Reduction | 2-Chloro-4-fluoro-6-nitrophenol, Fe, HCl | Heated aqueous medium | Cost-effective, readily available reagents |

Directed Functionalization Approaches from Related Phenol (B47542) Derivatives

An alternative synthetic strategy involves the direct functionalization of a more readily available phenol derivative. For instance, the synthesis can begin with 4-fluorophenol (B42351), which is then chlorinated to produce the key intermediate, 2-Chloro-4-fluorophenol (B157789). google.comgoogle.com This intermediate can subsequently be nitrated and then reduced to yield the final product. The chlorination of 4-fluorophenol can be achieved using various chlorinating agents, such as chlorine gas or sulfuryl chloride, often in the presence of water or a suitable solvent like carbon tetrachloride or acetic acid. google.comgoogle.com The selectivity of the chlorination at the desired position is a crucial aspect of this approach. google.com

Table 2: Chlorination of 4-fluorophenol

| Chlorinating Agent | Solvent/Medium | Temperature (°C) | Selectivity for 2-Chloro-4-fluorophenol |

| Chlorine Gas | Water | 5 - 60 | High |

| Chlorine Gas | Carbon Tetrachloride | - | High (96.3%) google.com |

| Sulfuryl Chloride | Water | - | Effective google.com |

Diazotization and Subsequent Transformation Routes for Analogous Aminophenols

Diazotization reactions provide another versatile pathway for the synthesis of complex aromatic compounds. scialert.netrsc.org In this context, an analogous aminophenol could be used as a starting material. The process involves treating the primary aromatic amine with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. scialert.net This diazonium salt is a highly reactive intermediate that can undergo a variety of transformations. For instance, a Sandmeyer-type reaction could be employed to introduce a chloro group at a specific position on the aromatic ring.

Modern and Optimized Synthetic Strategies

Green Chemistry Approaches in the Synthesis of this compound and its Analogs

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules to minimize pollution and energy consumption. nih.gov This includes the development of environmentally benign reagents and solvent-free procedures. jptcp.com

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce the use of volatile organic compounds (VOCs). science.gov One notable approach involves the mechanochemical synthesis of amides, such as acetaminophen (B1664979), by reacting an amine with an acetylating agent without any solvent. google.com This method, which relies on mechanical grinding to facilitate the reaction, is both economical and clean. google.com For instance, the reaction of 4-aminophenol (B1666318) with acetic anhydride (B1165640) or acetyl chloride in a pestle and mortar yields acetaminophen in a solvent-free environment. google.com This technique can be extended to the N-acetylation of various amines. google.com Another example is the one-pot, solvent-free synthesis of arylaminonaphthols using (N,N-dimethylethanolamine) as an efficient organocatalyst. science.gov This method offers mild reaction conditions, short reaction times, and good yields. science.gov

Water is considered the greenest solvent and its use in organic synthesis is highly desirable. csic.es An efficient method for the selective oxychlorination of phenol to 2,4-dichlorophenol (B122985) has been developed using water as the solvent. rsc.org This process utilizes hydrogen chloride as the chlorinating source, hydrogen peroxide as the oxidant, and is catalyzed by manganous(II) sulfate (B86663) under mild conditions. rsc.org A significant advantage of this method is that the products can be isolated by simple phase separation, and the aqueous catalyst solution can be recycled. rsc.org The direct chlorination of 4-fluorophenol with agents like chlorine gas or sulfuryl chloride can also be effectively carried out in the presence of water, leading to high yields and selectivity of 2-chloro-4-fluorophenol. google.com This reaction proceeds well at temperatures between 0° and 80° C. google.com

The development of advanced catalytic systems is crucial for enhancing reaction efficiency and selectivity. Nanocatalysts, for example, have shown great promise. Platinum-decorated SnO2 supports, synthesized via an anion exchange-assisted technique, have demonstrated enhanced activity in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. mdpi.com A near room-temperature method for synthesizing both the SnO2 support and dispersing platinum has been developed, which significantly reduces energy consumption. mdpi.com

Ionic liquids also serve as effective catalysts and reaction media. For instance, 1-butyl-3-methylpyridinium (B1228570) tribromide ([BMPy]Br3) has been used as a highly efficient and regioselective reagent and solvent for the bromination of phenols and anilines in the absence of organic solvents. researchgate.net The ionic liquid can be easily recycled after the reaction. researchgate.net

Chemo- and Regioselective Synthesis of Substituted Halogenated Phenols

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of substituted phenols. A novel method for the regioselective halogenation of phenols using a Cu-Mn spinel oxide catalyst and an N-halosuccinimide as the halogenating agent has been developed. researchgate.net This method provides good to excellent yields of monohalogenated products with high para-selectivity for phenols with both electron-withdrawing and electron-donating groups. researchgate.net For para-substituted phenols, the reaction yields monohalogenated products with good ortho-selectivity. researchgate.net

Another approach involves the use of pentafluoropyridine (B1199360) as a building block for the regioselective installation of aryl bromides, leading to a series of multisubstituted halogenated arenes. acs.org This method demonstrates efficient chemo-selectivity, allowing for subsequent metal-catalyzed aryl-aryl coupling or nucleophilic aromatic substitution. acs.org A one-step conversion of hydroxypyrone and nitroalkene starting materials can also produce phenols with complete regiochemical control and high yields. nih.govoregonstate.edu

Microwave and Ultrasonic Assisted Synthetic Methods

Microwave and ultrasonic irradiation are increasingly used to accelerate organic reactions and improve yields. jptcp.com

Microwave-Assisted Synthesis: Microwave-assisted synthesis is known to be faster, cleaner, and more economical than conventional heating methods. jptcp.com It has been successfully applied to the synthesis of various compounds, including paracetamol from p-aminophenol and acetic anhydride. jptcp.com In the synthesis of Pt/SnO2 catalysts, microwave radiation allows for the controlled formation of platinum particles on an anisotropic SnO2 support, resulting in highly efficient catalysts for the reduction of 4-nitrophenol to 4-aminophenol. mdpi.com The synthesis of α-aminophosphonates has also been achieved through a microwave-assisted Kabachnik-Fields reaction. nih.gov

Ultrasonic-Assisted Synthesis: Sonochemistry, which utilizes ultrasonic waves, is an emerging field with applications in various chemical processes. researchgate.net It can enhance the synthesis of organic compounds by reducing reaction times and waste generation. researchgate.net For example, the synthesis of novel α-aminophosphonates has been accomplished under ultrasonic irradiation using a Lewis acid catalyst. nih.gov This method has been shown to be effective for producing compounds with good biological activity. nih.gov Furthermore, a facile ultrasonic-assisted method has been developed for preparing amino-functionalized magnetic nanocarriers for drug delivery. researchgate.net

| Assisted Synthesis Method | Reactants | Product | Key Advantages |

| Microwave | p-aminophenol, acetic anhydride | Paracetamol | Faster, cleaner, economical jptcp.com |

| Microwave | Pt(IV) and Sn(IV) precursors | Pt/SnO2 catalysts | Controlled particle formation, high efficiency mdpi.com |

| Microwave | Aldehydes, amines, diphenyl phosphite | α-aminophosphonates | Efficient synthesis nih.gov |

| Ultrasonic | Aldehydes, amine, phosphite | α-aminophosphonates | Enhanced reaction rate nih.gov |

| Ultrasonic | Fe3O4, TEOS, APTES | Amino-functionalized nanocarriers | Facile, green process researchgate.net |

Optimization of Reaction Parameters for Improved Yield and Purity

Optimizing reaction parameters is essential for maximizing the yield and purity of the desired product. In the synthesis of 2-chloro-4-fluorophenol, the chlorination of 4-fluorophenol is preferably conducted between 0° and 80° C to ensure the reaction is completed in a short time with high yield and selectivity. google.com The use of a phase transfer catalyst can also be beneficial in this two-layer system reaction. google.com

For the synthesis of 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione, an optimized total synthesis has been described, highlighted by a nearly quantitative ring-closing reaction. nih.gov The reaction conditions, including the choice of solvent (a mixture of THF and DMF) and temperature (80°C), were crucial for the successful synthesis. nih.gov

Reactivity Studies and Chemical Transformations of 2 Amino 6 Chloro 4 Fluorophenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 2-Amino-6-chloro-4-fluorophenol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the hydroxyl (-OH) and amino (-NH2) groups. quora.com Both are powerful activating groups that significantly increase the electron density of the ring through resonance, making it more susceptible to attack by electrophiles. quora.comaakash.ac.in They are also strongly ortho- and para-directing. ucalgary.cabyjus.compressbooks.pub

In contrast, the chlorine and fluorine substituents are deactivating groups due to their inductive electron withdrawal, yet they also act as ortho- and para-directors because of electron donation through resonance. libretexts.org In a polysubstituted ring like this, the directing and activating effects of the most powerful activating groups dominate. aakash.ac.in Therefore, the -OH and -NH2 groups will primarily determine the position of substitution.

The available positions for substitution on the ring are C3 and C5.

Position C3: This position is ortho to the amino group and meta to the hydroxyl group.

Position C5: This position is ortho to the hydroxyl group and meta to the amino group.

Given that both -OH and -NH2 are strong ortho, para-directors, electrophilic attack will be directed to the positions ortho and para to them. aakash.ac.in The para positions are already occupied. The directing influence of the -OH group strongly activates the ortho position C5, while the -NH2 group strongly activates the ortho position C3. The outcome of an electrophilic substitution reaction would likely be a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions, including steric hindrance from the adjacent substituents.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OH | C1 | Strong Resonance Donor (+M), Inductive Acceptor (-I) | Strongly Activating | Ortho, Para aakash.ac.inucalgary.ca |

| -NH₂ | C2 | Strong Resonance Donor (+M), Inductive Acceptor (-I) | Strongly Activating | Ortho, Para aakash.ac.in |

| -F | C4 | Weak Resonance Donor (+M), Strong Inductive Acceptor (-I) | Deactivating | Ortho, Para libretexts.org |

| -Cl | C6 | Weak Resonance Donor (+M), Strong Inductive Acceptor (-I) | Deactivating | Ortho, Para libretexts.org |

Common electrophilic aromatic substitution reactions for highly activated phenols include nitration, halogenation, and sulfonation, which often proceed under milder conditions than those required for benzene (B151609). ucalgary.cabyjus.com For instance, halogenation can often be achieved without a Lewis acid catalyst. byjus.com

Nucleophilic Substitution Reactions Involving Halogen Sites

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as -NO2 or -CN) positioned ortho or para to the leaving group (a halogen in this case). youtube.com The structure of this compound lacks such strongly deactivating groups. Instead, it possesses powerful electron-donating amino and hydroxyl groups, which deactivate the ring toward nucleophilic attack. Therefore, classical SNAr reactions at the chlorine or fluorine sites are generally not feasible under standard conditions.

However, recent advancements have enabled nucleophilic substitution on unactivated aryl halides. Photocatalytic methods, for example, can facilitate the amination of halophenols. chemrxiv.orgchemrxiv.orgresearchgate.net These reactions may proceed through the formation of radical intermediates. One proposed mechanism involves the homolysis of the O-H bond to form a phenoxyl radical, which acts as a powerful electron-withdrawing group and activates the ring for nucleophilic attack. osti.gov

Should a substitution occur, the relative reactivity of the C-Cl versus the C-F bond must be considered. The C-F bond is significantly stronger than the C-Cl bond, making fluoride (B91410) a poorer leaving group. Consequently, nucleophilic substitution would be more likely to occur at the chlorine-bearing C6 position than at the fluorine-bearing C4 position.

Reactions of the Amine and Hydroxyl Functional Groups

The amino and hydroxyl groups on the ring are themselves reactive centers for a variety of chemical transformations.

Reactions of the Amine Group: The primary aromatic amine group can undergo standard reactions such as N-alkylation and N-acylation. Acylation, for instance, can be achieved using acyl chlorides or acid anhydrides to form the corresponding amide. This transformation is often used as a protecting strategy in multi-step syntheses.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be converted into ethers or esters.

Etherification: Formation of ethers (O-alkylation) can be achieved through reactions like the Williamson ether synthesis, which involves deprotonating the phenol (B47542) to the more nucleophilic phenoxide, followed by reaction with an alkyl halide. Processes for the etherification of phenols using alkyl carboxylates in the presence of a catalyst have also been described. google.com

Esterification: Phenols react very slowly with carboxylic acids directly. libretexts.org Therefore, esterification is more efficiently carried out using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.org The phenol can first be converted to the more reactive sodium phenoxide to accelerate the reaction, especially with less reactive acyl chlorides like benzoyl chloride. libretexts.org

Table 2: Potential Functional Group Transformations

| Functional Group | Reaction Type | Reagent(s) | Product Type |

| Amine (-NH₂) ** | N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Amide |

| Amine (-NH₂) ** | N-Alkylation | Alkyl Halide (e.g., Methyl iodide) | Secondary/Tertiary Amine |

| Hydroxyl (-OH) | O-Alkylation (Etherification) | Base (e.g., NaOH), Alkyl Halide | Ether |

| Hydroxyl (-OH) | O-Acylation (Esterification) | Acyl Chloride or Acid Anhydride (B1165640) | Ester libretexts.org |

Cyclization Reactions for Complex Heterocyclic Scaffolds

As a substituted ortho-aminophenol, this compound is a valuable precursor for the synthesis of complex heterocyclic structures, particularly benzoxazoles and phenoxazines. These scaffolds are important in medicinal chemistry and materials science. nih.govresearchgate.net

Benzoxazole (B165842) Formation: Benzoxazoles can be synthesized by the condensation of o-aminophenols with various reagents. chemicalbook.com Common methods include reaction with carboxylic acids (often in the presence of a dehydrating agent like polyphosphoric acid), aldehydes followed by oxidative cyclization, or cyanating agents like cyanogen (B1215507) bromide or the less hazardous N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govresearchgate.net The general mechanism involves an initial reaction with the amino group, followed by an intramolecular nucleophilic attack by the hydroxyl group to close the ring. nih.gov

Phenoxazine (B87303) Formation: The phenoxazine core structure can be formed through the oxidative coupling of o-aminophenols. researchgate.netrsc.org This can be achieved using various oxidizing agents or catalyzed by metal complexes, such as those containing copper or manganese, which mimic the action of phenoxazinone synthase enzymes. rsc.orgnih.gov The reaction involves the oxidation of two molecules of the o-aminophenol, which then couple and cyclize to form the tricyclic phenoxazinone system.

Table 3: Cyclization Reactions to Form Heterocyclic Scaffolds

| Target Scaffold | Reagent Class | Example Reagent(s) | General Conditions |

| Benzoxazole | Carboxylic Acids/Derivatives | Carboxylic Acid, Acyl Chloride | Heat, Dehydrating Agent researchgate.net |

| Benzoxazole | Aldehydes | Aromatic or Aliphatic Aldehyde | Condensation then Oxidation organic-chemistry.org |

| Benzoxazole | Cyanating Agents | NCTS, BF₃·Et₂O | Reflux in Dioxane nih.gov |

| Phenoxazine | Oxidants / Catalysts | Air (O₂), Metal Complexes (Cu, Mn) | Catalytic Aerobic Oxidation rsc.orgnih.gov |

Studies on Ipso-Amination and Halogen Removal in Related Phenols

Ipso-Amination: Ipso-substitution is a reaction in which an incoming electrophile or nucleophile displaces a substituent other than hydrogen. Ipso-amination of halophenols, replacing a halogen with an amino group, is challenging on electron-rich systems but can be achieved using modern synthetic methods. Dual catalytic systems involving iridium photocatalysis and a pyridinium (B92312) additive have been shown to facilitate the C-N coupling between halophenols and nitrogen nucleophiles. chemrxiv.orgchemrxiv.org This photochemical approach allows for SNAr-type reactions on phenols that are otherwise unreactive. chemrxiv.org

Halogen Removal: The selective or complete removal of halogen atoms (reductive dehalogenation) is a useful synthetic transformation. Several methods exist for the dehalogenation of aryl halides.

Catalytic Hydrogenation: Aryl halides can be dehalogenated using hydrogen gas and a palladium catalyst (e.g., Pd/C). organic-chemistry.org This method is often chemoselective, with bromides being reduced more easily than chlorides. organic-chemistry.org The C-F bond is typically the most difficult to reduce.

Active Metal Reduction: Metals such as zinc powder in the presence of aqueous ammonium (B1175870) chloride can effectively dehalogenate aryl halides at room temperature. psu.edu Highly reactive sodium hydride, particularly in nanometric form and catalyzed by lanthanide chlorides, has also been used for this purpose. tandfonline.com

Radical Dehalogenation: Radical chain reactions, for instance using tris(trimethylsilyl)silane, can also achieve dehalogenation. organic-chemistry.org

For this compound, reductive methods would likely remove the chlorine atom preferentially over the much stronger C-F bond, offering a pathway to the corresponding 2-amino-4-fluorophenol.

Spectroscopic and Structural Elucidation Techniques for 2 Amino 6 Chloro 4 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR for structural analysis and mechanistic studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the presence of other NMR-active nuclei such as ¹⁹F.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 2-Amino-6-chloro-4-fluorophenol, ¹H NMR data has been reported. The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, shows distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups.

The reported chemical shifts (δ) are as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) in Hz |

| 6.47 | dd | 1H | Aromatic H | J = 2.9 Hz, 8.3 Hz |

| 6.37 | dd | 1H | Aromatic H | J = 2.9 Hz, 9.8 Hz |

| 5.28 | br s | 1H | -OH | |

| 3.99 | br s | 2H | -NH₂ |

Data sourced from patent EP1111993A4.

The doublet of doublets (dd) splitting pattern for the aromatic protons is characteristic of coupling to both the adjacent proton and the fluorine atom. The broad singlet (br s) for the hydroxyl and amino protons is typical due to rapid proton exchange and quadrupole broadening effects of the nitrogen atom, respectively.

¹³C NMR Spectroscopy

¹⁹F NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, a ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment on the aromatic ring. Furthermore, this signal would likely appear as a doublet of doublets due to coupling with the two adjacent aromatic protons. Detailed experimental ¹⁹F NMR data for this specific compound is not widely documented in scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze complex mixtures by separating the components before mass analysis.

For this compound (C₆H₅ClFNO), the exact mass would be calculated, and a high-resolution mass spectrometer could confirm its elemental composition. The fragmentation pattern would likely involve the loss of small molecules or radicals, such as CO, HCl, or HCN, providing clues about the molecular structure. While MS is a standard characterization technique, specific experimental mass spectral data for this compound is not readily found in public databases.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FTIR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. Techniques like Fourier Transform Infrared (FTIR) spectroscopy and Attenuated Total Reflectance (ATR)-IR are common methods for obtaining IR spectra.

An IR spectrum of this compound would be expected to display characteristic absorption bands for the O-H stretch of the phenol (B47542), the N-H stretches of the primary amine, the C-F stretch, and the C-Cl stretch, in addition to the aromatic C-H and C=C stretching vibrations. A summary of expected IR absorption regions is provided in the table below. However, an experimental IR spectrum for this compound is not widely available.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Phenol) | 3600-3200 (broad) |

| N-H Stretch (Amine) | 3500-3300 (two bands for primary amine) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch | 1250-1000 |

| C-Cl Stretch | 850-550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and functional groups with double bonds or lone pairs of electrons.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to IR spectroscopy. While IR absorption occurs when there is a change in the dipole moment during a vibration, Raman scattering occurs when there is a change in the polarizability.

A Raman spectrum of this compound would provide information on the vibrations of the molecular backbone and functional groups. Symmetrical vibrations and bonds involving heavier atoms, such as the C-Cl bond, often produce strong Raman signals. Aromatic ring vibrations are also typically prominent. As with other techniques, specific experimental Raman spectral data for this compound is not widely documented.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions like hydrogen bonding.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the benzene (B151609) ring and the precise spatial relationship of the amino, chloro, fluoro, and hydroxyl substituents. Furthermore, it would elucidate the hydrogen bonding network involving the amino and hydroxyl groups, which dictates the packing of the molecules in the solid state. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Theoretical and Computational Chemistry Studies of 2 Amino 6 Chloro 4 Fluorophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT methods are used to determine the ground-state electronic structure, which in turn allows for the calculation of a wide array of molecular properties. nih.gov For a substituted phenol (B47542) like 2-Amino-6-chloro-4-fluorophenol, DFT can reveal how the interplay of the amino, chloro, fluoro, and hydroxyl functional groups influences the geometry and reactivity of the molecule.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. Computational packages like Gaussian are often used for this purpose, employing specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311G(d,p)) to solve the electronic structure equations. nih.gov For molecules with flexible groups, such as the amino (-NH2) and hydroxyl (-OH) groups in this compound, a conformational analysis is necessary to identify the most stable rotamers (conformers).

Below is an illustrative table of the kind of data that would be generated for this compound, based on findings for a related compound.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Halogenated Phenol/Aniline (Data based on analogous compounds). Note: This table is a representation of typical data from DFT calculations and does not represent actual calculated values for this compound.

| Parameter | Bond | Calculated Bond Length (Å) | Parameter | Bond Angle | Calculated Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C-O | ~1.36 | Bond Angle | C-C-O | ~122 |

| Bond Length | O-H | ~0.97 | Bond Angle | C-O-H | ~109 |

| Bond Length | C-N | ~1.40 | Bond Angle | C-C-N | ~121 |

| Bond Length | C-Cl | ~1.75 | Bond Angle | C-C-Cl | ~119 |

| Bond Length | C-F | ~1.35 | Bond Angle | C-C-F | ~118 |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

Table 2: Illustrative Frontier Molecular Orbital Properties (Data based on analogous compounds). Note: This table is a representation of typical data from FMO analysis and does not represent actual calculated values for this compound.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -5.5 to -6.5 |

| ELUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

| Ionization Potential (I) | 5.5 to 6.5 |

| Electron Affinity (A) | 0.5 to 1.5 |

| Chemical Hardness (η) | 2.2 to 2.8 |

| Electrophilicity Index (ω) | 2.0 to 3.0 |

DFT calculations are widely used to predict various spectroscopic properties, providing valuable aid in the interpretation of experimental data.

IR Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the peaks in an infrared (IR) spectrum. Comparing the computed spectrum with an experimental one can help in assigning specific vibrational modes (e.g., O-H stretch, N-H bend, C-Cl stretch) to the observed absorption bands. acs.orgmdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Theoretical ¹H and ¹³C NMR spectra can be calculated for a proposed structure and compared with experimental spectra to confirm its identity. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. researchgate.netresearchgate.net This can help understand the electronic transitions occurring within the molecule, such as π→π* transitions in the aromatic ring.

Studies on related compounds like 2-aminophenol (B121084) and 2-chloro-3,4-dimethoxybenzaldehyde (B52801) demonstrate the utility of these predictive methods. researchgate.netresearchgate.net For this compound, such calculations would reveal the characteristic vibrational frequencies and the ¹H and ¹³C chemical shifts, and predict the electronic transitions responsible for its UV-Vis absorption.

Table 3: Illustrative Predicted Spectroscopic Data (Conceptual). Note: This table illustrates the type of data generated from spectroscopic predictions and is not based on actual calculations for this compound.

| Spectroscopy Type | Predicted Property | Typical Calculated Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency (cm⁻¹) | ~3450 | O-H Stretch |

| IR | Vibrational Frequency (cm⁻¹) | ~3350 | N-H Symmetric Stretch |

| ¹³C NMR | Chemical Shift (ppm) | ~150 | C-O |

| ¹H NMR | Chemical Shift (ppm) | ~5.0 | -NH₂ protons |

| UV-Vis | Absorption Max (λmax, nm) | ~280 | π→π* transition |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules).

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (like water) and simulate their movements over nanoseconds. This approach can be used to:

Analyze the stability of different conformers in solution.

Study the hydrogen bonding network between the molecule and water.

Understand how the molecule interacts with other solutes or biological macromolecules like proteins or DNA.

Calculate thermodynamic properties like the free energy of solvation.

Although no specific MD studies on this compound were found, the technique is broadly applicable and provides insights that are complementary to quantum mechanical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable for derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a physical property. nih.gov For a set of derivatives of this compound, a QSAR model could be developed to predict their activity (e.g., toxicity, enzyme inhibition) based on calculated molecular descriptors.

The process involves:

Data Set: Assembling a series of related compounds with measured biological activity.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum chemical descriptors (like HOMO/LUMO energies, dipole moment, etc., often derived from DFT calculations). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the activity.

Validation: Rigorously validating the model to ensure its statistical significance and predictive power. nih.gov

A study on the toxicity of 50 phenol derivatives successfully used quantum chemical descriptors (hardness, chemical potential, electrophilicity index) to build a reliable QSAR model. nih.gov Another study on fluoroquinolone derivatives used 3D-QSAR to design new compounds with lower plasma protein binding rates. nih.gov For derivatives of this compound, a QSAR study could identify which structural features (e.g., the position and nature of substituents) are crucial for a desired biological effect, thereby guiding the synthesis of new, more potent, or safer compounds.

Advanced Applications of 2 Amino 6 Chloro 4 Fluorophenol in Organic Synthesis

Precursor in Complex Heterocyclic Compound Synthesis

The dual nucleophilicity of the amino and hydroxyl groups, modulated by the electron-withdrawing halogen substituents, allows 2-Amino-6-chloro-4-fluorophenol to serve as a key precursor for a variety of fused heterocyclic ring systems. These reactions often proceed via condensation followed by intramolecular cyclization pathways.

While direct synthesis routes starting from this compound are not extensively detailed, the closely related pyrido[1,2-c]pyrimidine (B1258497) core is a critical scaffold in medicinal chemistry. An optimized total synthesis has been developed for the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure, which is a key component of a novel class of fluoroquinolone-like antibacterial agents. nih.govnih.gov This synthesis is notable for a highly efficient ring-closing reaction to form the bicyclic pyrido[1,2-c]pyrimidine system. nih.govresearchgate.net This core structure serves as a versatile scaffold for creating a family of biologically active compounds, highlighting the importance of substituted pyridopyrimidine derivatives in drug discovery. nih.govresearchgate.net

The general synthetic strategies towards related pyridopyrimidine systems often involve the cyclocondensation of 2-aminopyridine (B139424) derivatives with various reagents like cyanoketene dithioacetals or α,β-acetylenic esters. tsijournals.comresearchgate.net For instance, reactions of aminopyrimidine-diones with triethyl orthoformate can yield dihydropyridodipyrimidine-triones. nih.gov These methodologies underscore the synthetic flexibility in constructing such tricyclic systems.

The synthesis of benzoxazoles is a classic and powerful application of 2-aminophenols. This compound is an ideal precursor for creating substituted benzoxazoles, which are prominent scaffolds in medicinal chemistry and materials science due to their diverse pharmacological activities and fluorescent properties. nih.govrsc.orgmdpi.com

The most common method involves the condensation of the 2-aminophenol (B121084) precursor with a carbonyl-containing compound, followed by cyclodehydration. rsc.org A wide array of reagents can be used to install various substituents at the 2-position of the benzoxazole (B165842) ring. These include:

Aldehydes: Reaction with aromatic or aliphatic aldehydes, often under oxidative conditions or using catalysts like TiO2–ZrO2 or Brønsted acidic ionic liquids, yields 2-substituted benzoxazoles. rsc.org

Carboxylic Acids and Derivatives: Condensation with carboxylic acids, acyl chlorides, or esters provides another direct route to 2-substituted benzoxazoles. nih.govnih.gov

Isothiocyanates: Reaction with isothiocyanates followed by cyclodesulfurization is an effective method for producing 2-aminobenzoxazole (B146116) derivatives. nih.gov

Alkynones: Copper-catalyzed hydroamination of alkynones with 2-aminophenols leads to a variety of functionalized benzoxazole derivatives. rsc.org

The table below illustrates the versatility of this compound as a precursor for various benzoxazole derivatives.

| Starting Material 1 | Starting Material 2 (Example) | Resulting Benzoxazole Core |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | 2-Aryl-7-chloro-5-fluorobenzoxazole |

| This compound | Carboxylic Acid (e.g., Acetic Acid) | 2-Methyl-7-chloro-5-fluorobenzoxazole |

| This compound | Phenylisothiocyanate | 7-Chloro-5-fluoro-N-phenylbenzoxazol-2-amine |

| This compound | Diphenylalkynone | 7-Chloro-5-fluoro-2-(substituted vinyl)benzoxazole |

This table presents hypothetical products based on established synthetic methods for benzoxazoles.

Scaffold for Multi-component Reactions and Combinatorial Chemistry

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, which is highly efficient and economical. taylorandfrancis.com Combinatorial chemistry utilizes such principles to rapidly generate large libraries of diverse compounds for high-throughput screening in drug discovery. nih.govopenaccessjournals.com

This compound is an excellent candidate for use as a scaffold in both MCRs and combinatorial library synthesis. Its key features include:

Multiple Reactive Sites: The ortho-positioned amino and hydroxyl groups can participate in sequential or concerted cyclization reactions.

Tunable Reactivity: The electronic properties of the nucleophilic groups are modulated by the chloro and fluoro substituents.

Points of Diversity: The amino and hydroxyl groups can be functionalized with different building blocks, and further substitution on the aromatic ring is conceivable.

This allows for the generation of molecular diversity by simply varying the other components in the reaction. For example, a hypothetical MCR could involve this compound, an aldehyde, and an isocyanide (a Ugi-type reaction), to rapidly assemble a complex, multi-functionalized molecule. The ability to vary each of these three components would allow for the creation of a large library of related but structurally distinct products.

The table below illustrates a hypothetical MCR using this compound as the core scaffold.

| Component A | Component B (Aldehyde) | Component C (Isocyanide) | Hypothetical Product Class |

| This compound | Formaldehyde | tert-Butyl isocyanide | N-substituted aminomethylated benzoxazole derivative |

| This compound | Benzaldehyde | Cyclohexyl isocyanide | N-substituted amino(phenyl)methylated benzoxazole derivative |

| This compound | Isobutyraldehyde | Benzyl (B1604629) isocyanide | N-substituted amino(isopropyl)methylated benzoxazole derivative |

This table illustrates the principle of generating diversity in a multi-component reaction by varying the inputs.

Applications in Asymmetric Synthesis

Asymmetric synthesis focuses on the selective creation of a specific enantiomer or diastereomer of a chiral molecule. While this compound is itself an achiral molecule, it can be a crucial building block in the synthesis of chiral products. Its role in asymmetric synthesis is typically as a foundational component onto which chirality is introduced in a subsequent step.

For example, the amino or hydroxyl group of the molecule could be derivatized with a prochiral substrate. A subsequent enantioselective reaction, such as a catalytic asymmetric reduction or alkylation, would then establish the stereocenter. Methods for the asymmetric synthesis of α-amino acids, for instance, have involved the enantioselective reduction of iminoesters or the asymmetric alkylation of Schiff bases. nih.gov A derivative of this compound could be incorporated into such a scheme. For instance, the amino group could be used to form a Schiff base with a prochiral ketone, which is then asymmetrically hydrogenated using a chiral catalyst to yield a chiral amine.

The development of a scalable synthetic route for a kinase inhibitor core, (R)-2-((4-(4-amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol, showcases the integration of a related aminophenol building block into a chiral molecule. acs.org Although the chirality in this specific example is introduced via a chiral amino-alcohol component, it demonstrates how the aminophenoxy motif is readily incorporated into complex, stereodefined final products.

Medicinal Chemistry Research Involving 2 Amino 6 Chloro 4 Fluorophenol Scaffolds

Design and Synthesis of Bioactive Derivatives

The 2-amino-6-chloro-4-fluorophenol scaffold presents a versatile starting point for the synthesis of a variety of heterocyclic compounds. The ortho-aminophenol moiety is a well-established precursor for the synthesis of benzoxazoles, a class of compounds with a wide range of biological activities. acs.orgresearchgate.netresearchgate.netrsc.org The synthesis would typically involve the condensation of the aminophenol with various carboxylic acids or their derivatives to yield 2-substituted benzoxazoles. rsc.org The presence of both chloro and fluoro substituents on the benzene (B151609) ring could influence the electronic properties and lipophilicity of the resulting derivatives, potentially enhancing their biological activity or pharmacokinetic profiles.

For instance, a general synthetic route could involve the reaction of this compound with different benzoyl chlorides to produce a library of N-(3-chloro-5-fluoro-2-hydroxyphenyl)benzamides, which could then be cyclized to form the corresponding benzoxazole (B165842) derivatives.

Structure-Activity Relationship (SAR) Studies of Analogs for Specific Biological Activities (e.g., antiplasmodial, antimicrobial)

While no specific SAR studies for derivatives of this compound are available, research on related structures provides insights into potential areas of investigation. For example, studies on other fluorinated and chlorinated compounds have demonstrated significant antimicrobial and antiplasmodial activities. nih.govnih.gov

An SAR study on derivatives of this scaffold would systematically vary the substituents on the appended aromatic or aliphatic moieties and evaluate the impact on biological activity. Key questions would include:

The effect of electron-donating versus electron-withdrawing groups on potency.

The influence of the position of substituents on the appended ring.

The data from such studies would be crucial for optimizing lead compounds.

Exploration of Pharmacological Activity Profiles of Derivatives

Given the known activities of related compounds, derivatives of this compound would likely be screened against a panel of biological targets. This could include various bacterial and fungal strains to assess antimicrobial potential, as well as the Plasmodium falciparum parasite to investigate antiplasmodial activity. bizgeniusapp.comnih.govmdpi.com

The pharmacological profiling would aim to identify the spectrum of activity and any potential for selective toxicity against pathogens over host cells.

Insights into Molecular Target Interactions and Binding Mechanisms

Once a bioactive derivative is identified, further studies would focus on elucidating its mechanism of action. This would involve identifying the specific molecular target(s) within the pathogen. For example, if a derivative shows antiplasmodial activity, researchers might investigate its ability to inhibit key parasitic enzymes, such as aminopeptidases. bizgeniusapp.com

Computational methods, such as molecular docking, could be employed to predict the binding mode of the derivatives to their putative targets. These in-silico approaches can provide valuable insights into the key interactions that govern potency and selectivity, guiding further optimization efforts.

Preclinical Research Applications of Derived Compounds

Promising compounds identified through the above steps would progress to preclinical research. This stage would involve evaluating the efficacy of the compounds in animal models of the target disease. Furthermore, initial pharmacokinetic and safety profiling would be conducted to assess the drug-like properties of the lead candidates.

Agrochemical Research and Development Utilizing 2 Amino 6 Chloro 4 Fluorophenol Derivatives

Development of Herbicidal Compounds (e.g., Fused-benzene derivatives)

Research has demonstrated the utility of 2-Amino-6-chloro-4-fluorophenol in the creation of novel herbicides, particularly those based on a fused-benzene structure. A key synthetic pathway involves using this aminophenol as a foundational component to construct more complex heterocyclic systems with herbicidal activity.

In one documented process, this compound is prepared as a key intermediate. The synthesis begins with the nitration of 2-chloro-4-fluorophenol (B157789) to produce 2-chloro-4-fluoro-6-nitrophenol. This nitro-intermediate is then reduced, typically via catalytic hydrogenation using palladium on carbon, to yield this compound. google.com This building block is then reacted with other chemical partners to form the final herbicidal compounds. For instance, it can be reacted with propionyl chloride in the presence of triethylamine (B128534) and pyridinium (B92312) p-toluenesulfonate to form an amide, which is a precursor to a fused-ring benzoxazole (B165842) herbicide. google.com This approach allows for the creation of a library of related compounds for efficacy testing.

Table 1: Example of Herbicidal Intermediate Synthesis from this compound

| Step | Reactant(s) | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Chloro-4-fluorophenol | Nitric Acid | 2-Chloro-4-fluoro-6-nitrophenol | google.com |

| 2 | 2-Chloro-4-fluoro-6-nitrophenol | Hydrogen, Palladium on Carbon | This compound | google.com |

Synthesis of Insecticides and Fungicides

The structural motifs present in this compound are valuable for the synthesis of fungicides and insecticides. The combination of a halogenated phenyl ring with an amino or hydroxyl group is a common feature in many successful pesticides. While specific commercial fungicides or insecticides directly synthesized from this exact starting material are not prominently detailed, the synthesis of analogous compounds illustrates its potential.

For example, the strobilurin fungicide Flufenoxystrobin is synthesized from a structurally related compound, 2-chloro-4-(trifluoromethyl)phenol. rhhz.net This highlights how substituted chlorophenols serve as key precursors in the agrochemical industry. Similarly, research into aminopyrimidine fungicides has shown that substitutions on a phenyl ring are critical for activity against pathogens like Botrytis cinerea. mdpi.com A series of 4-phenyl-6-trifluoromethyl-2-aminopyrimidine compounds were synthesized and tested, demonstrating that the presence and position of substituents on the phenyl group significantly influence fungicidal efficacy. mdpi.com This suggests that this compound is a prime candidate for developing novel fungicides by reacting its amino group to form similar pyrimidine-based structures.

Structure-Activity Relationship Studies for Agrochemical Efficacy

Structure-activity relationship (SAR) studies are fundamental to discovering and optimizing agrochemicals. These studies systematically alter the chemical structure of a lead compound to determine which molecular features are responsible for its biological activity. For derivatives of this compound, SAR studies focus on how modifications to its functional groups impact herbicidal, fungicidal, or insecticidal potency.

The inherent structure of this compound provides several points for modification:

The Amino Group: Can be acylated, alkylated, or incorporated into a heterocyclic ring system.

The Hydroxyl Group: Can be etherified or esterified to introduce different chemical moieties.

The Aromatic Ring: The existing chloro and fluoro substituents are generally kept, as they are crucial for activity, but their influence is compared against analogues with different halogen patterns.

Studies on aminopyrimidine fungicides, for instance, have systematically investigated how different substituents on the phenyl ring affect performance. mdpi.com Research on pyrazole-based fungicides also shows that the spatial arrangement and electronic properties of the substituted phenyl ring are critical for binding to the target enzyme, succinate (B1194679) dehydrogenase. researchgate.net The development of fused-benzene herbicides from this compound inherently involves SAR, as different acyl groups are added to create a range of compounds with varying levels of herbicidal effect. google.com

Table 2: Conceptual SAR Study Based on this compound

| Base Structure | Modification Site | Example Modification | Target Activity | Rationale |

|---|---|---|---|---|

| This compound | Amino Group | Reaction with various acid chlorides (R-COCl) | Herbicide | Explore how the 'R' group size and electronics affect plant enzyme inhibition. google.com |

| This compound | Hydroxyl Group | Etherification with substituted benzyl (B1604629) halides | Fungicide | Investigate how different substituted aromatic rings impact fungitoxicity, similar to strobilurin analogues. rhhz.net |

Role as a Building Block in Fluorine-Containing Agrochemicals

The most significant role of this compound in agrochemical R&D is its function as a fluorine-containing building block. ccspublishing.org.cn The introduction of fluorine into active ingredients is a proven strategy for enhancing a molecule's biological performance. Over half of all new agrochemical active ingredients registered in the last two decades contain fluorine. nih.gov

Fluorine substitution can profoundly influence a molecule's properties by:

Increasing Metabolic Stability: The carbon-fluorine bond is very strong, making molecules more resistant to degradation by enzymes in the target pest and the environment. researchgate.net

Modifying Lipophilicity: Fluorine can alter how a molecule moves through cell membranes, potentially improving its uptake and transport to the target site. researchgate.net

Enhancing Binding Affinity: The high electronegativity of fluorine can change the electronic profile of a molecule, leading to stronger interactions with its biological target.

Compounds like this compound are valuable because they provide an efficient way to incorporate a fluorinated aromatic ring into a larger, more complex molecule. ccspublishing.org.cn Synthesizing such a multi-substituted ring from scratch can be complex and expensive. Using a pre-functionalized building block streamlines the synthetic process, making the exploration of novel fluorinated agrochemicals more feasible and cost-effective. mdpi.com

Toxicological Mechanisms and Pathways of 2 Amino 6 Chloro 4 Fluorophenol and Its Analogs

Investigation of Cellular and Molecular Mechanisms of Toxicity

The toxicity of halogenated aromatic compounds can be initiated through various cellular and molecular pathways. For complex molecules like TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin), a well-studied related compound, the mechanism often involves binding to a specific high-affinity receptor protein in the cell cytoplasm, analogous to steroid hormones. nih.gov This ligand-receptor complex then moves to the nucleus, where it associates with chromatin and alters gene expression. nih.gov While this model is useful, it may not account for all toxic effects, suggesting that tissue- and species-specific factors, as well as multiple other mechanisms, could be involved. nih.gov

For the aminophenol class of compounds, a key molecular mechanism of toxicity involves their ability to act as environmental endocrine disruptors. Studies on aminophenols have demonstrated that they can increase the transcription factor activity of estrogen receptor α (ERα). nih.gov This activation leads to enhanced recruitment of ERα to the promoter regions of its target genes, which can stimulate the proliferation of endocrine-related cancer cells, such as in thyroid tumors. nih.gov

Furthermore, insights from analogs like acetaminophen (B1664979), a well-known aminophenol, highlight the critical role of mitochondrial dysfunction in mediating cellular injury. nih.gov Acetaminophen-induced toxicity is associated with molecular pathways that facilitate apoptosis and inflammatory stress, particularly in the liver and kidneys. nih.gov

Studies on Reactive Metabolite Formation and Bioactivation Pathways

A central event in the toxicity of many chemical compounds is their metabolic activation, or bioactivation, into chemically reactive species. nih.gov This process converts relatively inert parent compounds into highly reactive electrophilic intermediates that can cause cellular damage. nih.govresearchgate.net

The metabolism of aminophenols can lead to the formation of reactive quinone-imine or quinone-methide intermediates. researchgate.netnih.gov This bioactivation is often catalyzed by Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) system. researchgate.nettandfonline.com For example, the initial aromatic hydroxylation of an analog, followed by a two-electron oxidation, can generate these reactive species. researchgate.net The introduction of a fluorine atom at a potential site of hydroxylation can sometimes block this bioactivation pathway, thereby preventing the formation of reactive metabolites. researchgate.net

The position of halogen substituents on the aromatic ring influences the metabolic pathway. Studies on model halogenated phenols show that ipso substitution (replacement of a substituent at a ring position) and the subsequent decrease in hydroquinone (B1673460) formation follow the order of p-fluorophenol > p-chlorophenol > p-bromophenol. tandfonline.com A well-documented example of bioactivation is the metabolism of acetaminophen, which is converted to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). nih.gov Under normal conditions, NAPQI is detoxified by glutathione (B108866); however, when glutathione is depleted, the reactive metabolite accumulates and leads to cellular toxicity. nih.gov

Models that jointly consider metabolism and the subsequent reactivity of the formed metabolites are used to predict bioactivation. nih.gov Common metabolic transformations that result in bioactivation include quinone formation, epoxidation, thiophene (B33073) sulfur-oxidation, and nitroaromatic reduction. nih.gov

Genotoxicity and Mutagenicity Assessments (e.g., Chromosomal Damage in vitro for related compounds)

Genotoxicity assessments of analogs of 2-Amino-6-chloro-4-fluorophenol have revealed the potential for these compounds to cause genetic damage. Tests on related compounds show varied results, often dependent on the specific chemical structure and the presence of metabolic activation systems.

For instance, 2-amino-6-chloro-4-nitrophenol (B3029376) was found to have the potential to induce micronuclei in cultured human peripheral blood lymphocytes, but only in the presence of metabolic activation. cir-safety.org Its metabolite, 2,4-dichloro-6-aminophenol (DCAP), demonstrated the ability to cause a significant, concentration-dependent increase in sister chromatid exchanges (SCEs) and micronuclei in V79 cells, indicating it can damage DNA and cause chromosomal aberrations. nih.gov Similarly, 4-Chloro-2-Aminophenol was reported to be weakly mutagenic in an Ames test with metabolic activation and was shown to induce chromosomal aberrations in Chinese hamster lung cells. cir-safety.org

Table 1: Genotoxicity of this compound Analogs

| Compound | Test System | Result | Reference |

|---|---|---|---|

| 2-Amino-6-chloro-4-nitrophenol | Micronucleus Test (in vitro, human lymphocytes) | Positive with metabolic activation | cir-safety.org |

| 2,4-dichloro-6-aminophenol (DCAP) | Sister Chromatid Exchange (SCE) Assay (in vitro, V79 cells) | Positive | nih.gov |

| 2,4-dichloro-6-aminophenol (DCAP) | Micronucleus Test (in vitro, V79 cells) | Positive | nih.gov |

| 4-Chloro-2-Aminophenol | Ames Test (S. typhimurium) | Weakly mutagenic with metabolic activation | cir-safety.org |

| 4-Chloro-2-Aminophenol | Chromosomal Aberration Test (in vitro, Chinese hamster lung cells) | Positive | cir-safety.org |

Effects on Cell Proliferation and Apoptosis Pathways

Analogs of this compound have been shown to influence key cellular processes such as cell proliferation and apoptosis.

As a class, aminophenols can enhance the proliferation of certain cells. This effect can be mediated through the activation of estrogen receptor α (ERα), which in turn promotes the proliferation of thyroid tumor cells both in vitro and in vivo. nih.gov In vivo studies with the analog 2-amino-4-chlorophenol (B47367) have identified hyperplastic lesions—an increase in cell proliferation—in the forestomach of male and female rats and in the urinary bladder of male rats following oral exposure. who.int

The induction of apoptosis, or programmed cell death, is another mechanism of toxicity. Fenretinide, an aminophenol derivative, is known to induce apoptosis through a mechanism that may be related to the generation of reactive oxygen species (ROS). nih.gov The toxicity of acetaminophen is also linked to molecular mechanisms that facilitate apoptosis. nih.gov Some compounds can induce apoptosis by modulating the expression of genes involved in the process, such as the Bcl-2 family of proteins which regulate the release of cytochrome c from mitochondria. frontiersin.org

Species-Specific Toxicological Responses (e.g., in vivo studies on related compounds)

The toxicological effects of halogenated aminophenols can vary significantly between different species. This species specificity is a critical consideration in toxicology and risk assessment. nih.gov

In vivo studies on the analog 2-amino-4-chlorophenol have highlighted these differences. For example, long-term oral exposure to this compound led to hyperplastic lesions in the forestomach of rats, an effect that was not observed in mice under similar study conditions. who.int Furthermore, this same compound caused hematotoxicity, specifically the formation of methemoglobin and other adverse effects on red blood cells, in rats, but not in mice. who.int These findings underscore that toxicological responses observed in one species may not be directly translatable to another.

Analytical Methodologies for Detection and Quantification of 2 Amino 6 Chloro 4 Fluorophenol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 2-Amino-6-chloro-4-fluorophenol from impurities and for assessing its purity. These techniques are crucial in both manufacturing process control and in the analysis of the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, PDA, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The methodology for related aminophenols and chlorophenols typically involves reversed-phase (RP) chromatography, which is well-suited for separating moderately polar compounds.

A common setup would utilize a C18 column, which has a non-polar stationary phase. The separation is achieved by using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and retention time reproducibility for an aminophenol, the mobile phase is often acidified with additives like acetic acid, formic acid, or phosphoric acid. sielc.comresearchgate.netresearchgate.net The choice of acid is critical; for instance, formic acid is preferred for applications involving mass spectrometry (MS) detection due to its volatility. sielc.com

Detection is a key aspect of HPLC analysis:

UV/Photodiode Array (PDA) Detection: this compound contains a chromophore (the substituted benzene (B151609) ring), making it detectable by UV-Vis spectroscopy. A UV detector measures absorbance at a single wavelength, while a PDA detector can acquire the entire UV-Vis spectrum for a peak, which aids in peak identification and purity assessment. For the related compound 2-amino-4-chlorophenol (B47367), UV detection has been successfully performed at 280 nm. researchgate.netresearchgate.net

Mass Spectrometry (MS/MS) Detection: Coupling HPLC with a tandem mass spectrometer (LC-MS/MS) provides superior selectivity and sensitivity. This is particularly valuable for complex matrices or for trace-level quantification. ulisboa.pt Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like aminophenols. ulisboa.pt The MS/MS setup allows for the selection of a specific parent ion corresponding to the compound of interest and its fragmentation into characteristic product ions, a process known as Multiple Reaction Monitoring (MRM), which significantly enhances specificity and reduces background noise. nih.gov

A method for a related compound, 2-amino-4-chlorophenol, has been developed with limits of detection and quantitation of 5 ng and 20 ng, respectively, demonstrating the sensitivity of HPLC-UV methods. researchgate.netresearchgate.net

Table 1: Illustrative HPLC-UV Conditions for a Related Compound (2-amino-4-chlorophenol)

| Parameter | Condition | Reference |

| Column | C18 (250 x 4.6 mm, 5 µm) | researchgate.netresearchgate.net |

| Mobile Phase | Water: Acetonitrile: Acetic Acid (70:30:1, v/v/v) | researchgate.netresearchgate.net |

| Flow Rate | 1.5 mL/min | researchgate.netresearchgate.net |

| Detection | UV at 280 nm | researchgate.netresearchgate.net |

| Injection Volume | 10 µL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the presence of polar functional groups (-OH and -NH2), this compound has low volatility and may undergo thermal degradation at the high temperatures used in GC. sigmaaldrich.com

To overcome this, a derivatization step is typically required prior to GC-MS analysis. sigmaaldrich.com Derivatization involves reacting the analyte with a reagent to replace the active hydrogens on the polar groups with nonpolar moieties. This process increases the volatility and thermal stability of the compound, improving its chromatographic behavior. sigmaaldrich.com Common derivatization reagents for compounds with amino and hydroxyl groups include silylating agents like N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or acylating agents like alkyl chloroformates. sigmaaldrich.comresearchgate.net

Once derivatized, the compound can be separated on a low-polarity capillary column (e.g., SLB-5ms) and detected by a mass spectrometer. sigmaaldrich.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule upon electron impact ionization, allowing for confident identification. For example, TBDMS derivatives often show characteristic neutral losses corresponding to methyl (M-15) or tert-butyl (M-57) groups. sigmaaldrich.com GC-MS is widely used for the trace analysis of chlorophenolic compounds in environmental samples. thermofisher.com

Spectroscopic Quantification Methods (e.g., ¹⁹F NMR for degradation studies)

Spectroscopic methods offer alternative or complementary approaches to chromatographic techniques for quantification. For this compound, its unique elemental composition makes certain spectroscopic methods particularly advantageous.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantitative analysis. The presence of a fluorine atom in this compound makes ¹⁹F NMR an exceptionally suitable method for its specific detection and quantification. nih.gov

Key advantages of ¹⁹F NMR include:

High Specificity: The ¹⁹F nucleus has a 100% natural abundance and a large chemical shift range, resulting in a low probability of signal overlap. This makes the signal from the fluorine atom in the molecule highly specific and free from background interference from the sample matrix or solvents. nih.gov

Simplicity of Spectra: ¹⁹F NMR spectra are often simpler to interpret than proton (¹H) NMR spectra, especially for complex mixtures.

Direct Quantification: The area of a ¹⁹F NMR peak is directly proportional to the number of fluorine nuclei, allowing for straightforward quantification when an appropriate internal standard containing fluorine (e.g., trifluoroacetic acid) is used. nih.gov The method is non-destructive and requires minimal sample preparation. nih.gov

This technique is particularly valuable for degradation studies . As this compound degrades, new fluorine-containing degradation products may be formed. These products would give rise to new signals in the ¹⁹F NMR spectrum, distinct from the parent compound. By monitoring the decrease in the integral of the parent compound's signal and the appearance and increase of new signals over time, the degradation pathway and kinetics can be accurately studied without the need for chromatographic separation.

Development of Trace Analysis Methods in Environmental and Biological Samples

The detection and quantification of this compound at trace levels in complex environmental (e.g., water, soil) and biological (e.g., plasma, urine) samples present analytical challenges due to the low concentrations and the presence of interfering matrix components. ulisboa.ptthermofisher.com Developing robust trace analysis methods typically involves a multi-step process that includes sample preparation, analyte enrichment, and sensitive detection.

A common strategy for aqueous samples involves Solid-Phase Extraction (SPE) as a sample preparation and pre-concentration step. ulisboa.pt For a compound like this compound, a polymeric reversed-phase sorbent, such as styrene-divinylbenzene (SDB), could be effective. ulisboa.pt The process generally involves:

Conditioning the SPE cartridge with a solvent like methanol followed by water.

Loading the sample onto the cartridge. The pH of the sample may need to be adjusted (e.g., acidified to pH 2) to ensure the aminophenol is in a form that retains well on the sorbent. ulisboa.pt

Washing the cartridge to remove interfering substances.

Eluting the retained analyte with a small volume of an organic solvent.

This procedure not only cleans up the sample but also concentrates the analyte, thereby lowering the method's detection limit. Following SPE, the concentrated extract is analyzed using a highly sensitive and selective technique, such as LC-MS/MS or GC-MS . ulisboa.ptthermofisher.com These hyphenated techniques are capable of detecting and quantifying compounds at the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) level, which is often required for environmental monitoring and biological studies. thermofisher.com For instance, a method for the related 2-amino-4-chlorophenol in water using SPE and LC-MS/MS achieved recoveries between 73% and 100%. ulisboa.pt

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for Enhanced Sustainability and Atom Economy

Future research will likely focus on developing more efficient and environmentally benign synthetic pathways. Key areas of exploration include:

Catalytic Processes : The use of transition-metal catalysts can facilitate reactions with high selectivity and efficiency, reducing the need for stoichiometric reagents. jocpr.com For instance, developing catalytic C-H activation methods could allow for the direct and selective introduction of functional groups onto the phenol (B47542) ring, minimizing steps and byproducts.

Enzymatic Synthesis : Biocatalysis, using enzymes like peroxidases or laccases, offers a green alternative for phenol polymerization and modification. mdpi.comresearchgate.net Research into enzymes that can selectively halogenate or functionalize the phenol scaffold under mild conditions could lead to highly sustainable production methods.

| Synthetic Strategy | Advantages for Sustainability | Research Focus |

|---|---|---|

| Catalytic Hydrogenation | Improves atom economy by using H2 for reductions, minimizing waste. jocpr.com | Development of cheaper, recyclable, and more robust catalysts. buecher.de |

| Enzyme-Catalyzed Reactions | Operates under mild conditions (temperature, pH), uses benign byproducts. mdpi.com | Discovering novel enzymes for selective halogenation and functionalization. |

| Addition Reactions (e.g., Diels-Alder) | Can achieve 100% atom economy by incorporating all reactant atoms into the product. jocpr.com | Designing dienophiles/dienes from the phenol scaffold for cycloadditions. |

| Flow Chemistry | Enhanced safety, improved yield and purity, reduced waste from purification. | Optimization of reactor design and integration of real-time analytics. |

Exploration of New Pharmacological Targets for Bioactive Derivatives

Substituted aminophenols are recognized as important building blocks for biologically active compounds. rsc.org Derivatives of 4-aminophenol (B1666318) have been investigated for various biological activities, including antimicrobial, antidiabetic, and antimelanoma properties. mdpi.comnih.gov The unique electronic properties conferred by both chlorine and fluorine atoms in 2-Amino-6-chloro-4-fluorophenol suggest that its derivatives could interact with novel pharmacological targets.

Future research should focus on synthesizing a library of derivatives by modifying the amino and hydroxyl groups to explore a wide range of biological activities. Potential areas of investigation include:

Kinase Inhibitors : Many successful kinase inhibitors feature halogenated aromatic rings. The scaffold of this compound could be elaborated to target specific kinases involved in cancer or inflammatory diseases.

Ion Channel Modulators : The specific halogenation pattern may influence interactions with ion channel proteins, a target class for various neurological and cardiovascular conditions.

Enzyme Inhibition : Derivatives could be screened against a broad panel of enzymes. For example, compounds based on 4-aminophenol have been targeted against tyrosinase for melanoma therapy. nih.gov

Antimicrobial Agents : The presence of halogens can enhance the antimicrobial potency of organic molecules. Derivatives could be tested against a range of pathogenic bacteria and fungi, including drug-resistant strains.

| Target Class | Therapeutic Area | Rationale for Exploration |

|---|---|---|

| Protein Kinases | Oncology, Immunology | Halogenated aromatic structures are common motifs in kinase inhibitors. |

| Tyrosinase | Dermatology (Melanoma) | Aminophenol scaffolds are known to be effective against this target. nih.gov |

| Bacterial Enzymes | Infectious Diseases | Halogenation can improve the potency and pharmacokinetic properties of antimicrobials. |

| α-amylase / α-glucosidase | Metabolic Disorders (Diabetes) | Aminophenol derivatives have shown potential as antidiabetic agents. mdpi.com |

Advanced Materials Science Applications Utilizing Halogenated Phenol Scaffolds

Halogenated phenols are valuable precursors for synthesizing polymeric materials with specialized properties. google.com The presence of halogen atoms can impart desirable characteristics such as fire retardancy, thermal stability, and chemical resistance. google.commdpi.com The this compound molecule possesses multiple reactive sites (hydroxyl, amino, and the aromatic ring) that can be exploited for polymerization.

Emerging trends in materials science suggest several promising research directions:

High-Performance Polymers : Polymerization of this compound with aldehydes or other crosslinking agents could yield novel phenolic resins. google.com The combined effect of chlorine and fluorine could result in polymers with superior thermal stability and flame-retardant properties, useful in aerospace and electronics.

Functional Coatings : Polymers derived from this compound could be used to create protective coatings with enhanced hydrophobicity and resistance to chemical degradation.